molecular formula C7H6N2OS B2633113 2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one CAS No. 1522380-21-7

2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one

Cat. No.: B2633113
CAS No.: 1522380-21-7
M. Wt: 166.2
InChI Key: GVUSWMIMPJDWNW-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a pyridine ring fused to a 1,4-thiazin-3-one moiety. This structure combines aromatic nitrogen (pyridine) with a sulfur-containing thiazinone ring, imparting unique electronic and steric properties. The compound’s CAS number is 20348-09-8, with a molecular formula C₇H₆N₂OS and molecular weight 166.20 g/mol .

Properties

IUPAC Name

4H-pyrido[3,2-b][1,4]thiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSWMIMPJDWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) in a copper-catalyzed cascade reaction. This process includes SN2 substitution, deacetylation, and coupling steps .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the scalability of the copper-catalyzed cascade reaction suggests it could be adapted for larger-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiazine ring .

Scientific Research Applications

2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, highlighting key differences in activity, synthesis, and physicochemical characteristics:

Compound Core Structure Key Substituents Synthetic Yield Biological Activity Melting Point References
2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one Pyridine + 1,4-thiazin-3-one None (parent structure) N/A Potential antimicrobial/anticancer N/A
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyridine + 1,4-oxazin-3-one Varied (e.g., benzyl, nitro) 91–97% Antiproliferative (HCC cells, NF-κB) 204–208°C
2H-Benzo[b][1,4]thiazin-3(4H)-one Benzene + 1,4-thiazin-3-one Nitro, hydrazine derivatives 75–85% Antimicrobial (disc diffusion assay) 160–165°C
1H-Pyrido[3,4-b][1,4]thiazin-2(3H)-one Pyridine (3,4-b fusion) + thiazinone None N/A Lab use (no reported bioactivity) N/A
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) Pyridine + 1,4-oxazin-3-one 4-Nitrobenzyl 94% NF-κB inhibition (IC₅₀ < 2 μM) 100–102°C

Key Comparisons :

Structural Differences: Oxygen vs. Ring Fusion Position: Pyrido[3,2-b] vs. pyrido[3,4-b] fusion (e.g., 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one) changes the spatial arrangement, impacting binding to biological targets .

Synthetic Efficiency: Pyrido-oxazinones (e.g., NPO) are synthesized in high yields (94–97%) using combustion-derived bismuth oxide catalysts .

Biological Activity: Anticancer: Pyrido-oxazinones like NPO inhibit NF-κB signaling in hepatocellular carcinoma (HCC) cells (IC₅₀ ~1.99 μM) . Antimicrobial: Benzo-thiazinones with nitro groups (e.g., 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine) show activity against bacterial strains (e.g., E.

Physicochemical Properties: Melting Points: Pyrido-oxazinones have higher melting points (e.g., 204–208°C) compared to benzo-thiazinones (160–165°C), likely due to stronger intermolecular hydrogen bonding in oxazinones . LogP: Thiazinones generally exhibit higher lipophilicity (LogP ~1.5–2.0) than oxazinones (LogP ~0.5–1.0), influencing bioavailability .

Biological Activity

2H-Pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The following sections will detail its mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

The structure of this compound features a fused pyridine and thiazine ring. Its molecular formula is C7H6N2OSC_7H_6N_2OS, which includes nitrogen, sulfur, and oxygen atoms that contribute to its pharmacological effects. The unique arrangement allows for interactions with various biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A patent (CA 2608072) describes its use in treating bacterial infections in warm-blooded animals, highlighting its potential as an active ingredient in pharmaceutical compositions aimed at combating such infections .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that derivatives of this compound caused significant cell cycle arrest in the G1 phase in colon cancer cells by modulating key regulatory proteins such as p27 KIP1 and cyclin D1 .

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-2950Cell cycle arrest in G1 phase
LS18030Up-regulation of p27 KIP1
CCD 841 CoTr>100Non-toxic at effective concentrations

Antiviral and Anti-inflammatory Properties

Emerging research suggests that this compound may also possess antiviral and anti-inflammatory activities. Its derivatives have shown inhibitory effects against viral replication and inflammatory pathways. For example, studies have indicated potential applications in treating viral infections through modulation of immune responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Cell Cycle Modulation : It can induce cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinases.
  • Apoptosis Induction : Some studies suggest it may trigger apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have been published examining the efficacy of this compound:

  • Study on Colon Cancer Cells : A detailed investigation into the effects on HT-29 and LS180 cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antibacterial Efficacy Against Multi-drug Resistant Strains : Another study focused on the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus, demonstrating promising results with low MIC values.

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